Ethyl 2-cyano-2-(hydroxyimino)acetate

Catalog No.
S623493
CAS No.
56503-39-0
M.F
C5H6N2O3
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-2-(hydroxyimino)acetate

CAS Number

56503-39-0

Product Name

Ethyl 2-cyano-2-(hydroxyimino)acetate

IUPAC Name

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4-

InChI Key

LCFXLZAXGXOXAP-DAXSKMNVSA-N

SMILES

CCOC(=O)C(=NO)C#N

Synonyms

ethyl 2-cyano-2-(hydroxyimino)acetate

Canonical SMILES

CCOC(=O)C(=NO)C#N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C#N

The exact mass of the compound Ethyl 2-cyano-2-(hydroxyimino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42116. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-cyano-2-(hydroxyimino)acetate, also known widely as Oxyma or OxymaPure, is an oxime-based additive used to enhance efficiency and prevent side reactions in amide and peptide bond formation. With a pKa of 4.60, it is directly comparable to the classic additive 1-Hydroxybenzotriazole (HOBt) in acidity, allowing it to effectively catalyze carbodiimide-mediated couplings and suppress base-catalyzed racemization. Unlike benzotriazole-based additives, it was specifically developed as a non-explosive and thermally safer alternative, addressing critical handling, shipping, and regulatory challenges associated with legacy reagents.

Direct substitution of Ethyl 2-cyano-2-(hydroxyimino)acetate with legacy additives like 1-Hydroxybenzotriazole (HOBt) fails on a critical procurement and safety basis. Anhydrous HOBt is classified as a Class 1 explosive, imposing severe shipping, storage, and handling protocols that are eliminated by using the non-explosive Oxyma core structure. Conversely, opting for a pre-activated, stand-alone uronium salt reagent like COMU, which incorporates the Oxyma moiety, removes the flexibility to select and dose the carbodiimide (e.g., DIC, EDC) independently. Procuring the base additive Ethyl 2-cyano-2-(hydroxyimino)acetate provides direct control over activation conditions and is essential for workflows where it serves as a key precursor for in-house or specialized reagent preparation.

Dramatically Reduced Racemization Risk Compared to HOBt Standard

In a direct comparison using the solution-phase synthesis of the model peptide Z-Phg-Pro-NH₂, the use of Ethyl 2-cyano-2-(hydroxyimino)acetate with DIC resulted in only 1.0% of the undesired D/L isomer. Under identical conditions, the traditional HOBt/DIC system produced 9.3% of the D/L isomer, indicating a more than 9-fold increase in racemization risk with the older reagent.

Evidence DimensionRacemization (D/L Isomer %)
Target Compound Data1.0%
Comparator Or Baseline1-Hydroxybenzotriazole (HOBt): 9.3%
Quantified Difference8.3 percentage points lower (9.3x less racemization)
ConditionsSolution-phase synthesis of Z-Phg-Pro-NH₂ using DIC as the carbodiimide.

For any synthesis where chiral purity is critical, this compound provides a quantifiable assurance of higher final product integrity compared to the HOBt standard.

Verified Non-Explosive Safety Profile Eliminates Benzotriazole Handling Risks

Unlike anhydrous 1-hydroxybenzotriazole (HOBt), which is a known Class 1 explosive, Ethyl 2-cyano-2-(hydroxyimino)acetate is recognized as a non-explosive alternative. Calorimetry assays (DSC and ARC) confirm that the decomposition profile of this compound is slower, more controlled, and less energetic than that of HOBt, mitigating the risk of a thermal explosion and removing significant regulatory burdens for transport and storage.

Evidence DimensionExplosive Properties
Target Compound DataNon-explosive; slower and more constant decomposition profile.
Comparator Or BaselineAnhydrous HOBt: Classified as a Class 1 explosive with a rapid decomposition profile.
Quantified DifferenceQualitative but definitive difference in hazard classification.
ConditionsDifferential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) thermal hazard analysis.

This compound eliminates the significant safety risks, regulatory compliance costs, and shipping restrictions associated with procuring and using HOBt, making it suitable for scale-up and process chemistry.

Enabling Precursor for Third-Generation Uronium Coupling Reagents

This compound is the essential, non-hazardous building block for third-generation uronium-type coupling reagents such as COMU. The innovation leading to modern reagents like COMU was the explicit replacement of the hazardous benzotriazole unit (from HOBt or HOAt) with the Ethyl 2-cyano-2-(hydroxyimino)acetate moiety. This positions the compound as a foundational platform chemical for developing safer, high-performance synthesis tools.

Evidence DimensionRole as a Chemical Precursor
Target Compound DataDirectly used to synthesize the active moiety in advanced uronium reagents like COMU.
Comparator Or BaselineHOBt/HOAt: The hazardous precursors used for older generation reagents like HBTU/HATU.
Quantified DifferenceEnables an entire class of safer, more modern reagents.
ConditionsSynthesis of uronium-type coupling reagents.

Procurement of this compound is the starting point for any R&D or manufacturing effort focused on creating proprietary or next-generation peptide coupling systems.

Excellent Solubility Profile for Flexible Process Integration

Ethyl 2-cyano-2-(hydroxyimino)acetate is documented as being soluble in a broad range of organic solvents critical for peptide synthesis and process chemistry, including DMF, NMP, acetonitrile (MeCN), and dichloromethane (DCM). This wide solubility ensures homogeneous reaction conditions, prevents precipitation issues in automated synthesizers, and offers greater flexibility in solvent selection, including compatibility with greener alternatives to DMF such as 2-MeTHF.

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataSoluble in DMF, NMP, MeCN, DCM, H2O, Chloroform, DMSO, Methanol, Ethyl Acetate.
Comparator Or BaselineGeneral requirement for coupling additives to be soluble in reaction media.
Quantified DifferenceBroad compatibility profile confirmed across multiple sources.
ConditionsStandard laboratory temperature and pressure.

This compound's broad solubility simplifies protocol development, enhances compatibility with automated synthesis platforms, and supports the transition to more environmentally benign solvent systems.

High-Fidelity Peptide Synthesis Where Chiral Integrity is Paramount

For the synthesis of therapeutic peptides, chiral catalysts, or any molecule where stereochemical purity dictates biological activity or material performance, this compound is the additive of choice. Its demonstrated ability to suppress racemization to levels significantly lower than HOBt ensures higher purity and reduces the need for costly downstream purification of diastereomers.

Scale-Up and Process Chemistry Workflows Requiring a Safer HOBt Replacement

In manufacturing or pilot plant settings, the non-explosive nature of this compound is a critical enabling feature. It allows for the replacement of hazardous benzotriazoles, simplifying safety reviews, reducing engineering controls, and lowering the regulatory and logistical costs associated with storing and handling large quantities of energetic materials.

Flexible Amide Coupling in Both Manual and Automated Synthesis Platforms

The compound's high solubility across a wide range of solvents, including DCM and DMF, makes it highly compatible with diverse synthesis protocols. This is particularly valuable for automated solid-phase peptide synthesis (SPPS) where reagent precipitation can cause instrument failure, and for solution-phase work where solvent choice is dictated by substrate solubility.

Platform Chemical for the Development of Novel Coupling Reagents

As the key non-hazardous precursor to advanced uronium reagents like COMU, this compound is the ideal starting material for research groups and companies aiming to develop proprietary, next-generation synthesis tools with improved safety and performance profiles.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 18 of 20 companies with hazard statement code(s):;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (61.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3849-21-6
56503-39-0

Dates

Last modified: 08-15-2023

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